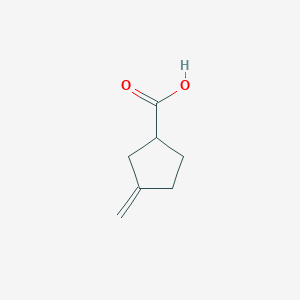

3-Methylenecyclopentanecarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylidenecyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-2-3-6(4-5)7(8)9/h6H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWCTOFUEWEPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31775-00-5 | |

| Record name | 3-Methylenecyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylenecyclopentanecarboxylic Acid and Its Stereoisomers

Strategies for Carbon Skeleton Construction

The assembly of the 3-methylenecyclopentanecarboxylic acid framework relies on a variety of powerful carbon-carbon bond-forming reactions. These methods range from classical cyclization protocols to more complex fragmentation and rearrangement cascades, each offering unique advantages in accessing the target structure.

Ring-Forming Reactions and Cyclization Protocols

The direct formation of the five-membered ring is a primary strategy for synthesizing cyclopentane (B165970) derivatives. nih.govchempedia.info A multitude of cyclization protocols have been developed, leveraging both ionic and radical pathways to achieve ring closure. baranlab.orgrsc.org

One common approach involves intramolecular reactions, such as the Dieckmann condensation, which is an intramolecular version of the Claisen condensation used to form cyclic ketones from dicarboxylic acids or their esters. youtube.com For the synthesis of a cyclopentane ring, a derivative of adipic acid would be required. Subsequent steps would then be necessary to introduce the exocyclic methylene (B1212753) group.

Another powerful set of methods includes [3+2] cycloaddition reactions. organic-chemistry.org For instance, the reaction of a trimethylenemethane (TMM) equivalent with an appropriate acrylate (B77674) derivative can, in principle, directly generate the 3-methylenecyclopentanecarboxylate skeleton. Similarly, copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamines with alkenes provide a route to aminated cyclopentane derivatives, which could potentially be adapted. organic-chemistry.orgorganic-chemistry.org

Radical cyclizations also offer a robust entry into cyclopentane systems. rsc.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond, forming the five-membered ring. The stereochemical outcome of these cyclizations can often be controlled by the substrate's existing stereochemistry.

Table 1: Selected Ring-Forming Reactions for Cyclopentane Synthesis

| Reaction Type | Description | Key Features |

|---|---|---|

| Dieckmann Condensation | Intramolecular condensation of a diester to form a β-keto ester, which can be further modified. youtube.com | Forms a cyclic ketone precursor. Requires a 1,6-dicarbonyl starting material. |

| [3+2] Cycloaddition | Combination of a three-atom component and a two-atom component to form a five-membered ring. organic-chemistry.org | Can be highly stereoselective. Offers direct access to functionalized rings. |

| Radical Cyclization | Intramolecular addition of a radical to an unsaturated bond to form a cyclic system. rsc.org | Tolerant of various functional groups. Stereoselectivity is often achievable. |

| Michael Addition/Alkylation | Sequential Michael addition and intramolecular enolate alkylation to construct the ring. baranlab.org | A versatile method for building substituted cyclopentanes. baranlab.org |

Fragmentation-Based Syntheses: Emphasis on Grob-Type Processes

Fragmentation reactions provide an alternative and often powerful method for constructing cyclic systems by breaking down larger, more complex molecules. scripps.edu The Grob fragmentation is a particularly relevant example, involving the heterolytic cleavage of a σ-bond in a 1,3-disubstituted aliphatic chain. wikipedia.org This reaction typically involves an electrofuge (a group that departs without its bonding electrons), a nucleofuge (a leaving group), and a central fragment that forms an unsaturated bond. scripps.eduwikipedia.org

For the synthesis of a 3-methylenecyclopentane ring, a Grob-type fragmentation could be envisioned starting from a bicyclic system. libretexts.org A suitable precursor would possess a 1,3-diol-type arrangement within a bicyclo[X.Y.Z]alkane framework, where one hydroxyl group (or a derivative) acts as the electron donor (electrofuage precursor) and the other is positioned anti-periplanar to a cleavable carbon-carbon bond and a leaving group (nucleofuge). libretexts.org The stereoelectronic requirement for an anti-periplanar alignment between the fragmenting C-C bond and the leaving group is crucial for the reaction to proceed efficiently. scripps.edulibretexts.org

The reaction proceeds via a concerted or stepwise mechanism, resulting in the formation of two new π-bonds and the cleavage of the bicyclic skeleton to generate a monocyclic product. wpmucdn.com This strategy is particularly advantageous for creating medium-sized rings and can be a key step in complex total syntheses. wikipedia.orglibretexts.org The strategic placement of functional groups on the bicyclic precursor allows for the formation of the desired exocyclic methylene and carboxylic acid functionalities upon fragmentation.

Table 2: Key Components in a Grob Fragmentation

| Component | Role | Example |

|---|---|---|

| Electrofuage | Electron-donating group that initiates the fragmentation. | Alcohol, Alkoxide, Amine wikipedia.org |

| Nucleofuge | Leaving group that departs with its bonding electrons. | Tosylate, Mesylate, Halide scripps.eduwikipedia.org |

| Fragmenting Bond | The C-C sigma bond that is cleaved. | Cα-Cβ bond in a γ-amino alcohol or 1,3-diol derivative wikipedia.org |

| Unsaturated Fragment | The new π-system formed during the reaction. | Alkene, Imine wikipedia.org |

Rearrangement Chemistry: Applications in Camphor-Derived Routes

Natural products from the "chiral pool" are invaluable starting materials for asymmetric synthesis, and camphor (B46023) is a prominent example. iupac.orgrsc.orgresearchgate.net Its rigid bicyclic structure and availability in both enantiomeric forms make it an attractive template for synthesizing complex chiral molecules. iupac.orgresearchgate.net Various transformations of the camphor skeleton involve orchestrated rearrangements, often proceeding through carbocationic intermediates, which can lead to the formation of functionalized cyclopentane rings. escholarship.orgnih.govsemanticscholar.org

One relevant transformation is the Beckmann rearrangement of camphor-derived oximes. univ.kiev.ua While this reaction typically yields lactams, under certain acidic conditions, camphor oxime and its derivatives can undergo fragmentation instead. univ.kiev.ua This fragmentation generates carbocationic intermediates that can be trapped intramolecularly or undergo further skeletal rearrangements. univ.kiev.ua For example, the Beckmann fragmentation of camphor-4-carboxylic acid oxime has been shown to produce functionalized bicyclic lactones through intramolecular trapping of a carbocation intermediate by the carboxylic acid group. univ.kiev.ua This highlights a pathway where the bornane skeleton is rearranged and re-functionalized, potentially leading to precursors for this compound.

The inherent strain in the camphor framework and the stereoelectronically favorable arrangement of bonds can drive these deep-seated rearrangements. nih.gov By carefully choosing the starting camphor derivative and the reaction conditions, chemists can guide these rearrangement cascades toward the desired cyclopentane-based products. escholarship.orgnih.gov

Stereocontrol and Enantiospecific Synthesis

Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound. This involves either introducing chirality in an enantioselective manner or preserving and transferring existing chirality from a starting material.

Asymmetric Approaches to this compound Scaffolds

Several strategies exist for the asymmetric synthesis of cyclopentane frameworks. One common method is the use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into the substrate to direct the stereochemical course of a reaction. acs.org For example, menthol (B31143) has been used as a chiral auxiliary to obtain separable diastereomers of a cyclopentenone intermediate. acs.org Similarly, bornane-10,2-sultams, derived from camphorsulfonic acid, are highly effective chiral auxiliaries in a wide range of reactions, including Diels-Alder additions and 1,4-conjugate additions. iupac.org

Catalytic asymmetric synthesis represents a more atom-economical approach. kyoto-u.ac.jp This involves using a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate. For instance, asymmetric protonation of enolates is a powerful method for creating chiral α-carbon centers. kyoto-u.ac.jp A multicatalytic cascade reaction involving a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular reaction has been used to produce highly functionalized cyclopentanones with excellent enantioselectivity. nih.gov Such strategies could be adapted to install the chiral center in the this compound scaffold.

Table 3: Comparison of Asymmetric Synthesis Strategies

| Strategy | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliaries | Covalently attached chiral group directs stereoselective bond formation. iupac.orgacs.org | High stereoselectivity, reliable methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst generates a large amount of chiral product. kyoto-u.ac.jpnih.gov | High atom economy, highly efficient. | Catalyst development can be challenging. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. acs.org | Access to both enantiomers. | Maximum theoretical yield is 50% for each enantiomer. |

Diastereoselective Synthesis of Substituted Derivatives

Once a chiral center is established in the cyclopentane ring, subsequent reactions can be directed to control the formation of additional stereocenters, leading to specific diastereomers. This is known as diastereoselective synthesis. Often, the stereochemistry of the new center is controlled by the existing stereocenter(s) in the molecule, a phenomenon known as substrate control. acs.org

A key example is the diastereoselective conjugate addition of organocuprates to chiral cyclopentenones. acs.org The existing stereochemistry on the cyclopentenone ring directs the incoming nucleophile to attack from the less sterically hindered face, leading to the formation of a specific diastereomer. The resulting enolate can then be trapped with an electrophile, potentially creating a third stereocenter with controlled relative stereochemistry.

Such substrate-controlled diastereoselective reactions are fundamental in building up the complexity of substituted cyclopentane rings. By carefully sequencing reactions and considering the steric and electronic influences of the existing functional groups and stereocenters, chemists can synthesize complex derivatives of this compound with a high degree of stereochemical precision.

Functionalization and Derivatization Strategies

The unique structure of this compound, featuring both a reactive exocyclic olefin and a versatile carboxylic acid moiety, allows for a diverse range of chemical transformations. Strategic manipulation of these functional groups is pivotal for the synthesis of complex molecular architectures.

Selective Olefinic Functionalization Reactions

The exocyclic double bond in this compound is a prime site for introducing new functionalities and stereocenters.

Hydrogenation: The selective reduction of the methylene group is a fundamental transformation. Asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, which are structurally analogous to esters or amides of this compound, has been achieved with high enantioselectivity using rhodium catalysts in conjunction with chiral bisphosphine-thiourea ligands (e.g., ZhaoPhos). rsc.org This approach suggests that stereoselective reduction of this compound derivatives to the corresponding methylcyclopentane (B18539) derivatives is feasible, offering control over the newly formed stereocenter.

Epoxidation: The formation of an epoxide from the exocyclic double bond provides a versatile intermediate for further synthetic manipulations. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the epoxidation of alkenes. This reaction proceeds via a concerted mechanism, typically resulting in syn-addition of the oxygen atom to the double bond. The resulting spirocyclic epoxide of a this compound derivative can then undergo nucleophilic ring-opening reactions to introduce a variety of functional groups with defined stereochemistry.

Dihydroxylation: The conversion of the methylene group to a vicinal diol can be accomplished with high stereocontrol using methods like the Sharpless asymmetric dihydroxylation. wikipedia.orgnih.govencyclopedia.pub This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver two hydroxyl groups to the same face of the double bond. The choice of the chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL) dictates the enantioselectivity of the dihydroxylation, allowing for the synthesis of specific stereoisomers of the resulting 1,2-diol. wikipedia.orgnih.govencyclopedia.pub

Table 1: Representative Olefinic Functionalization Reactions

| Reaction | Reagents | Product Type | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | H₂, Rh/(R,R)-ZhaoPhos | Chiral methylcyclopentane derivative | High enantioselectivity |

| Epoxidation | m-CPBA | Spirocyclic epoxide | Versatile intermediate for ring-opening |

| Asymmetric Dihydroxylation | OsO₄, NMO, (DHQD)₂-PHAL | Chiral vicinal diol | High enantioselectivity, predictable stereochemistry |

Carboxylic Acid Transformations and Coupling Reactions

The carboxylic acid group of this compound serves as a handle for a wide array of transformations, most notably the formation of esters and amides.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a classical approach. wvu.educerritos.edumasterorganicchemistry.comlibretexts.org However, for more sensitive substrates, milder conditions are often preferred.

Amide Bond Formation: The synthesis of amides from this compound is a crucial transformation for the preparation of peptidomimetics and other biologically relevant molecules. Direct reaction with an amine is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, the use of coupling reagents is standard practice. A vast array of such reagents has been developed for peptide synthesis, and these can be readily applied to this compound. sigmaaldrich.comuniurb.itbachem.comyoutube.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. peptide.com More advanced phosphonium- and aminium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU), offer faster reaction times and are particularly effective for challenging couplings. sigmaaldrich.combachem.com

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Byproducts | Notes |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Dicyclohexylurea (DCU), EDC-urea | DCU is poorly soluble; EDC byproducts are water-soluble. |

| Phosphonium Salts | PyBOP, PyAOP | Phosphine oxides | Highly efficient, especially for sterically hindered substrates. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Tetramethylurea | Fast reaction rates and low racemization. |

Catalytic Methodologies in this compound Synthesis

Catalytic methods offer efficient and atom-economical routes to this compound and its derivatives, often with the ability to control stereochemistry.

Transition Metal-Mediated Syntheses

Transition metals, particularly palladium and rhodium, play a pivotal role in the construction of the 3-methylenecyclopentane core.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for the synthesis of cyclopentane rings. For instance, palladium-catalyzed hydroalkylation of methylenecyclopropanes can lead to the formation of functionalized cyclopentane systems. rsc.org Furthermore, palladium-catalyzed carbonylation reactions of appropriate precursors can be envisioned as a route to introduce the carboxylic acid moiety. capes.gov.br Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to synthesize enantioenriched gem-disubstituted 4-imidazolidinones, demonstrating the power of this approach in creating chiral centers adjacent to a carbonyl group. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for their ability to mediate cycloaddition and carbonylation reactions. The rhodium-catalyzed carbonylation of 3-acyloxy-1,4-enynes provides a pathway to functionalized cyclopentenones, which could potentially be adapted for the synthesis of this compound derivatives. nih.govnih.govresearchgate.net Additionally, rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds is a highly effective method for producing chiral cyclic compounds. rsc.org

Emerging Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules.

Michael Addition Cascades: The enantioselective synthesis of polysubstituted cyclopentanes can be achieved through organocatalytic double Michael addition reactions. nih.gov For instance, the reaction of α,β-unsaturated aldehydes with a β-keto ester bearing an electron-deficient olefin, catalyzed by a chiral secondary amine (e.g., a prolinol derivative), can generate multiple stereocenters in a single step with high enantioselectivity. nih.gov Organocatalytic Michael additions of malonates to 2-cyclopentenone have also been developed. nii.ac.jp These cascade reactions could be adapted to construct the this compound skeleton from acyclic precursors.

Functionalized Cyclopentene Synthesis: Organocatalytic methods have been successfully employed for the synthesis of highly functionalized cyclopentenes. For example, tetrabutylammonium (B224687) fluoride (B91410) can catalyze the cycloaddition between phenacylmalononitriles and electron-deficient olefins to yield multifunctionalized cyclopentenes. acs.org Furthermore, chiral phosphines can catalyze the enantioselective [3+2] cycloaddition of allenes with enones to produce cyclopentenes with two contiguous stereocenters. lookchem.com These approaches showcase the potential of organocatalysis to assemble the core structure of this compound with control over its functionality and stereochemistry.

Chemical Reactivity and Reaction Mechanism Studies

Reactivity of the Exocyclic Methylene (B1212753) Group

The exocyclic double bond in 3-methylenecyclopentanecarboxylic acid is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various concerted and metal-catalyzed reactions.

Electrophilic and Nucleophilic Addition Reactions

The π-bond of the exocyclic methylene group readily undergoes electrophilic addition reactions. In these reactions, an electrophile is attracted to the electron-rich double bond, initiating the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. nih.govresearchgate.netyoutube.comyoutube.comyoutube.com The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. youtube.comyoutube.com

Table 1: Examples of Electrophilic Addition Reactions

| Electrophile | Nucleophile | Product |

| H-Br | Br⁻ | 3-(bromomethyl)-1-methylcyclopentanecarboxylic acid |

| H₂O/H⁺ | H₂O | 3-(hydroxymethyl)-1-methylcyclopentanecarboxylic acid |

| Br₂ | Br⁻ | 3-(dibromomethyl)cyclopentanecarboxylic acid |

| m-CPBA | - | 3-oxaspiro[2.4]heptane-6-carboxylic acid (epoxide) |

One notable electrophilic addition is epoxidation, where the double bond reacts with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction is a concerted process where the oxygen atom is delivered to both carbons of the double bond simultaneously. leah4sci.comwikipedia.orgmasterorganicchemistry.com Another important reaction is hydroboration-oxidation, which proceeds with anti-Markovnikov selectivity and syn-stereochemistry, yielding the corresponding alcohol. youtube.comlibretexts.orglibretexts.orgyoutube.comlibretexts.org

While less common for simple alkenes, nucleophilic addition to the exocyclic methylene group can be achieved under specific conditions, typically involving conjugate addition if an activating group is present, or through metal-catalyzed processes.

Pericyclic Reactions and Cycloadditions

The exocyclic double bond of this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net These reactions are concerted processes that form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing carboxylic acid group. wikipedia.org The stereochemistry of the dienophile is retained in the product. wikipedia.org

Another class of pericyclic reactions includes [2+2] cycloadditions, which can be induced photochemically. These reactions lead to the formation of a four-membered ring. The feasibility and outcome of these reactions are governed by the principles of orbital symmetry.

1,3-dipolar cycloadditions are also possible, where the exocyclic double bond reacts with a 1,3-dipole, such as an azide or a nitrone, to form a five-membered heterocyclic ring. organic-chemistry.org

Olefin Metathesis Applications

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium. leah4sci.com The exocyclic methylene group of this compound or its derivatives can undergo ring-closing metathesis (RCM) if another double bond is present in the molecule at a suitable position, leading to the formation of bicyclic structures. youtube.comnih.govgoogle.comorganic-chemistry.org

Cross-metathesis is another application where the exocyclic methylene group reacts with another olefin to exchange substituents. This reaction is often driven by the formation of a volatile byproduct like ethylene. leah4sci.com

Table 2: Olefin Metathesis Reactions

| Metathesis Type | Reactant(s) | Catalyst | Product Type |

| Ring-Closing Metathesis (RCM) | Diene-containing derivative of this compound | Grubbs' Catalyst | Bicyclic compound |

| Cross-Metathesis (CM) | This compound + Alkene | Grubbs' Catalyst | Substituted cyclopentene derivative |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives and can also undergo decarboxylation under certain conditions.

Derivatives Formation (e.g., esters, amides, anhydrides)

The carboxylic acid group of this compound can be readily converted into esters, amides, and anhydrides through standard synthetic methodologies.

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.comlibretexts.org Alternatively, the carboxylate can be alkylated with an alkyl halide. libretexts.org

Amide Formation: Amides are typically formed by first activating the carboxylic acid, for example, by converting it to an acid chloride, which then reacts with an amine. youtube.comnih.gov Direct condensation with an amine is also possible using coupling agents like dicyclohexylcarbodiimide (DCC) or by heating the ammonium (B1175870) salt of the carboxylic acid. youtube.comwikipedia.org

Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent.

Table 3: Formation of Carboxylic Acid Derivatives

| Derivative | Reagents | General Conditions |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating (Fischer Esterification) |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine | Activation followed by nucleophilic acyl substitution |

| Amide | Amine, Coupling Agent (e.g., DCC) | Room temperature |

| Anhydride | Dehydrating Agent (e.g., P₂O₅) | Heating |

Decarboxylation Pathways and Related Processes

This compound is a β,γ-unsaturated carboxylic acid. Such acids can undergo thermal decarboxylation, although typically at high temperatures (above 200°C). wikipedia.org The mechanism is believed to proceed through a concerted, six-membered cyclic transition state, similar to that of β-keto acids, leading to the formation of 3-methylenecyclopentene and carbon dioxide. wikipedia.org

In some cases, under the influence of a strong base, the double bond can migrate to the α,β-position. If the resulting α,β-unsaturated acid has a stabilizing group at the β-position, decarboxylation may be facilitated.

For esters of this acid that also contain an electron-withdrawing group at the α-position, Krapcho decarboxylation can be employed. This reaction involves heating with a salt in a polar aprotic solvent.

Ring System Transformations and Skeletal Rearrangements

While the cyclopentane (B165970) ring is relatively stable, the presence of the reactive methylene group and the carboxylic acid functionality can facilitate ring transformations and skeletal rearrangements under specific conditions.

One potential ring-opening transformation is ozonolysis , which involves the cleavage of the carbon-carbon double bond by ozone. masterorganicchemistry.com In the case of this compound, this reaction would be expected to break the exocyclic double bond, leading to the formation of a dicarbonyl compound. Subsequent work-up conditions would determine the final product. Reductive work-up, for instance, would likely yield a keto-aldehyde, which could potentially exist in equilibrium with a cyclic hemiacetal.

Skeletal rearrangements are plausible, particularly in reactions that proceed through carbocation intermediates. For example, the acid-catalyzed hydration of the double bond would initially form a tertiary carbocation. While this is a relatively stable carbocation, rearrangement to an alternative structure is a possibility, though likely less favorable.

Neighboring group participation by the carboxylic acid group could also influence skeletal rearrangements. wikipedia.org The proximity of the carboxylic acid to the reactive center could lead to intramolecular cyclization, forming transient lactone intermediates that could then undergo further rearrangement.

Mechanistic Investigations and Kinetic Analyses

Mechanistic investigations into the reactions of this compound and related compounds have provided valuable insights into their chemical behavior.

The reaction pathways for the addition of electrophiles to the exocyclic double bond have been a primary focus of study. The mechanism of acid-catalyzed hydration , for instance, proceeds through a multi-step process. libretexts.org

Table 1: Proposed Mechanism for Acid-Catalyzed Hydration

| Step | Description |

| 1. Protonation | The exocyclic double bond is protonated by a hydronium ion, leading to the formation of a tertiary carbocation intermediate. This is typically the rate-determining step. |

| 2. Nucleophilic Attack | A water molecule acts as a nucleophile and attacks the electrophilic carbocation. |

| 3. Deprotonation | A final deprotonation step by another water molecule regenerates the acid catalyst and yields the final alcohol product. |

The transition state for the initial protonation step is predicted to involve a partial bond between the double bond carbons and the incoming proton, with a developing positive charge on the more substituted carbon.

Another well-studied reaction is the hydroboration-oxidation of the double bond. This two-step process provides a route to the anti-Markovnikov alcohol. wikipedia.org The hydroboration step involves the syn-addition of a borane species across the double bond. The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of stereochemistry. stackexchange.com

Radical addition of HBr , in the presence of peroxides, offers an alternative anti-Markovnikov addition pathway. This reaction proceeds via a free-radical chain mechanism. chemistrysteps.comlibretexts.org

The identification and characterization of reactive intermediates are crucial for understanding reaction mechanisms. In the reactions of this compound, several key intermediates are proposed.

Carbocations are central to electrophilic addition reactions. In the acid-catalyzed hydration, a tertiary carbocation is formed. The stability of this carbocation is enhanced by hyperconjugation. The potential for neighboring group participation from the carboxylic acid could lead to the formation of a bridged intermediate, influencing the stereochemical outcome of the reaction. wikipedia.orgchem-station.com

Table 2: Proposed Reactive Intermediates

| Reaction | Intermediate | Characteristics |

| Acid-Catalyzed Hydration | Tertiary Carbocation | Stabilized by hyperconjugation. |

| Radical Addition of HBr | Tertiary Alkyl Radical, Bromine Radical | The tertiary alkyl radical is the more stable radical intermediate. study.com |

Free radicals are the key intermediates in the peroxide-initiated addition of HBr. The reaction is initiated by the formation of a bromine radical, which then adds to the exocyclic double bond to form the more stable tertiary alkyl radical. chemistrysteps.comstudy.com This radical then abstracts a hydrogen atom from HBr to yield the final product and propagate the chain reaction.

The characterization of these transient species often relies on indirect evidence from kinetic studies and product analysis. Spectroscopic techniques, in some cases, can be used to directly observe these highly reactive intermediates under specific conditions.

Advanced Spectroscopic and Spectrometric Characterization in Structural Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in 3-Methylenecyclopentanecarboxylic acid.

The ¹H NMR spectrum reveals distinct signals for each type of proton. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to deshielding and hydrogen bonding. pressbooks.puboregonstate.edu The two vinylic protons of the exocyclic methylene (B1212753) group (=CH₂) would likely resonate as singlets or narrow multiplets around 4.8-5.0 ppm. The proton on the carbon atom to which the carboxylic acid is attached (C1) would appear as a multiplet, deshielded by the adjacent carbonyl group, likely in the 2.8-3.2 ppm region. The remaining four protons on the cyclopentane (B165970) ring (at C2 and C5) are allylic and would produce complex multiplets in the approximate range of 2.3-2.7 ppm, while the two protons at C4 would resonate further upfield, around 1.8-2.2 ppm. For comparison, the methine proton in cyclopentanecarboxylic acid appears around 2.76 ppm, and the ring protons resonate between 1.50-2.00 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing in the 175-185 ppm region. pressbooks.pub The sp²-hybridized carbons of the methylene group are also found downfield; the quaternary carbon (C3) would be expected around 145-155 ppm, and the terminal =CH₂ carbon (C6) around 105-115 ppm. chemicalbook.comlibretexts.org The carbon atom bearing the carboxyl group (C1) would resonate in the 40-50 ppm range. The allylic carbons (C2 and C5) would appear around 35-45 ppm, while the remaining sp³-hybridized ring carbon (C4) would be the most shielded, with a chemical shift in the 25-35 ppm range. chemicalbook.comdocbrown.info

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| =CH₂ | 4.8 - 5.0 | Multiplet | 2H |

| CH-COOH (H1) | 2.8 - 3.2 | Multiplet | 1H |

| -CH₂- (Allylic, H2/H5) | 2.3 - 2.7 | Multiplet | 4H |

| -CH₂- (H4) | 1.8 - 2.2 | Multiplet | 2H |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 175 - 185 |

| C=CH₂ | 145 - 155 |

| =CH₂ | 105 - 115 |

| CH-COOH (C1) | 40 - 50 |

| -CH₂- (Allylic, C2/C5) | 35 - 45 |

| -CH₂- (C4) | 25 - 35 |

To unambiguously assign the signals from the 1D spectra and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.educolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals of the exocyclic methylene (=CH₂) to its corresponding carbon signal, the methine proton signal (CH-COOH) to its carbon signal, and the signals of the ring CH₂ groups to their respective carbon signals. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.educolumbia.edu This is critical for piecing together the molecular framework. Key HMBC correlations would include:

From the vinylic protons (=CH₂) to the allylic ring carbons (C2, C5) and the quaternary sp² carbon (C3).

From the methine proton (H1) to the carboxylic carbon (-COOH) and the adjacent ring carbons (C2, C5).

From the allylic protons (H2, H5) to the vinylic carbons (C3, =CH₂) and the methine carbon (C1).

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. libretexts.org A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these through-space interactions, providing insights into the three-dimensional structure and conformation of a molecule. ufrgs.br

For this compound, which has a relatively rigid five-membered ring, a NOESY spectrum could confirm spatial proximities. For instance, NOE cross-peaks would be expected between the exocyclic methylene protons and the adjacent allylic protons on the ring (H2 and H5). The specific pattern and intensity of NOE signals between protons across the ring can help to determine the preferred conformation (e.g., envelope or twist) of the cyclopentane ring in solution. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₇H₁₀O₂. This gives it a nominal molecular weight of 126 atomic mass units (amu) and a monoisotopic mass of approximately 126.0681 g/mol .

High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high accuracy (typically within 5 ppm), which is crucial for determining the elemental composition. uky.edu For example, an experimentally measured accurate mass of 126.0679 would strongly support the formula C₇H₁₀O₂ over other possible formulas with the same nominal mass, such as C₈H₁₄O (126.1045 g/mol ) or C₆H₆O₃ (126.0317 g/mol ), thus confirming the elemental composition. researchgate.net

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) which then undergoes fragmentation. The pattern of these fragments is a reproducible fingerprint that aids in structural elucidation. For this compound (MW=126), characteristic fragmentation pathways for carboxylic acids would be expected. whitman.eduyoutube.commetwarebio.com

Common fragmentations include:

Loss of a hydroxyl radical (-•OH): This results in an [M-17]⁺ ion, forming a stable acylium ion at m/z 109.

Loss of the carboxyl group (-•COOH): This cleavage yields an [M-45]⁺ ion, corresponding to the methylenecyclopentyl cation at m/z 81.

Alpha-cleavage: Cleavage of the bond between C1 and the ring can lead to the formation of a peak at m/z 45, corresponding to the [COOH]⁺ ion.

Ring fragmentation: The cyclopentane ring itself can fragment. A common pathway for cyclic systems is the loss of ethene (C₂H₄, 28 Da), which could lead to further fragment ions. The presence of the double bond can also facilitate retro-Diels-Alder-type fragmentations.

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 126 | [C₇H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 109 | [M - •OH]⁺ | Loss of hydroxyl radical |

| 81 | [M - •COOH]⁺ | Loss of carboxyl group |

| 45 | [COOH]⁺ | Carboxyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. mdpi.com For this compound, the spectrum would be a composite of vibrations from the carboxylic acid group, the exocyclic methylene group, and the cyclopentane ring.

The key to interpreting the vibrational spectrum of this compound lies in recognizing the distinct absorption bands associated with each part of its structure.

Carboxylic Acid (-COOH): This group provides several highly characteristic and easily identifiable peaks.

O-H Stretching: A very broad and strong absorption band is expected in the range of 3300–2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. nih.govpressbooks.pub

C=O Stretching: A very strong and sharp absorption band should appear between 1730 and 1700 cm⁻¹. spectroscopyonline.com Its exact position can be influenced by hydrogen bonding, which is extensive in carboxylic acids, often leading to the formation of cyclic dimers. nih.govnih.gov

C-O Stretching: A medium-intensity band is anticipated between 1320 and 1210 cm⁻¹, corresponding to the stretching of the carbon-oxygen single bond. spectroscopyonline.com

Alkene (C=CH₂): The exocyclic double bond and its associated hydrogens give rise to several distinct vibrations.

=C-H Stretching: A medium-intensity absorption is expected to appear just above 3000 cm⁻¹ (typically around 3080-3010 cm⁻¹), which is characteristic of sp²-hybridized C-H bonds. udel.eduvscht.cz

C=C Stretching: A variable-intensity band for the carbon-carbon double bond stretch is predicted in the 1680–1620 cm⁻¹ region. ucla.edu

=C-H Bending: A strong out-of-plane bending (wagging) vibration for the terminal methylene group is expected around 910 cm⁻¹.

Cyclopentane Ring (-CH₂-): The saturated ring structure contributes vibrations primarily from its C-H and C-C bonds.

C-H Stretching: Strong absorptions from the sp³-hybridized C-H bonds of the ring are expected in the 3000–2850 cm⁻¹ range. udel.eduvscht.cz

CH₂ Bending: Characteristic scissoring (around 1470 cm⁻¹) and rocking vibrations of the methylene groups in the ring will also be present. vscht.cz

The following table summarizes the predicted key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| Alkene | =C-H stretch | 3100 - 3010 | Medium |

| Cyclopentane | -C-H stretch | 3000 - 2850 | Strong |

| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong, Sharp |

| Alkene | C=C stretch | 1680 - 1620 | Medium to Weak |

| Cyclopentane | CH₂ scissoring | ~1470 | Medium |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Alkene | =C-H out-of-plane bend | ~910 | Strong |

This table is generated based on typical frequency ranges for the specified functional groups.

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

While a specific crystal structure for this compound has not been reported in the surveyed literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state. Analysis of a suitable single crystal of this compound would provide unambiguous data on its molecular geometry and intermolecular interactions.

A crystallographic study would elucidate several key structural features:

Molecular Conformation: It would precisely define the conformation of the five-membered ring. Cyclopentane and its derivatives are not planar and typically adopt either an "envelope" or "twist" conformation to minimize steric and torsional strain. acs.org

Bond Lengths and Angles: The analysis would yield highly accurate measurements of all bond lengths (e.g., C=O, C-O, C=C, C-C) and bond angles, confirming the hybridization and electronic environment of each atom.

Supramolecular Assembly: The most significant aspect of the crystal structure would likely be the intermolecular hydrogen bonding facilitated by the carboxylic acid groups. Carboxylic acids have a strong tendency to form highly stable, centrosymmetric dimers through a pair of O-H···O=C hydrogen bonds, a motif known as the R²₂(8) supramolecular synthon. mdpi.com This robust interaction is a primary driver in the crystal engineering of acidic compounds. acs.orgrsc.org The crystal packing would show how these dimer units arrange themselves in the lattice.

The parameters that would be determined from a successful X-ray crystallographic analysis are outlined in the table below.

| Parameter Category | Specific Information Determined |

| Unit Cell | Dimensions (a, b, c), Angles (α, β, γ), Volume |

| Symmetry | Crystal System, Space Group |

| Molecular Geometry | Atomic Coordinates (x, y, z) for all non-hydrogen atoms |

| Precise Bond Lengths (e.g., C=O, C-O, C=C) | |

| Precise Bond Angles (e.g., O-C-O, C-C=C) | |

| Torsion Angles defining ring conformation | |

| Intermolecular Interactions | Hydrogen Bond Geometries (Donor-Acceptor distance, Angle) |

| Identification of Supramolecular Synthons (e.g., R²₂(8) dimer) | |

| van der Waals contacts and crystal packing arrangement |

This table outlines the expected data output from a standard single-crystal X-ray diffraction experiment.

In-depth Computational Analysis of this compound Awaits Future Research

A comprehensive computational and theoretical chemistry analysis of this compound, as outlined in the requested scientific article, cannot be generated at this time. Extensive searches of scholarly databases and chemical literature have revealed a lack of published research specifically detailing the quantum chemical calculations, electronic structure, and reaction mechanism modeling for this particular compound.

While the methodologies outlined—such as geometry optimization, conformational analysis, calculation of spectroscopic parameters, Frontier Molecular Orbital (FMO) theory, transition state searches, and Intrinsic Reaction Coordinate (IRC) analysis—are standard and powerful techniques in modern computational chemistry, their application to this compound has not been documented in the accessible scientific literature. Crafting a scientifically accurate article requires specific data points derived from such studies, including optimized molecular geometries, calculated spectroscopic shifts, HOMO-LUMO energy gaps, and the energy profiles of potential reaction pathways. Without this foundational data, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.

Research in computational chemistry is vast, but it is also highly specific. Scientists often focus on molecules with known biological activity, industrial relevance, or unique structural features that pose interesting theoretical questions. Although computational studies exist for related structures, such as other substituted cyclopentanes or different carboxylic acids, these findings cannot be extrapolated to this compound with the level of precision required for a dedicated scientific article.

Therefore, the generation of a detailed article on the computational and theoretical chemistry of this compound must await dedicated research by the scientific community to perform and publish the necessary quantum chemical calculations.

Computational and Theoretical Chemistry of 3 Methylenecyclopentanecarboxylic Acid

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful tool for exploring the dynamic nature of 3-Methylenecyclopentanecarboxylic acid at an atomic level. By simulating the movement of atoms over time, it is possible to gain a detailed understanding of the molecule's flexibility, its interactions with different solvent environments, and its accessible conformational states. The primary goal of conformational sampling is to identify the low-energy structures that the molecule is most likely to adopt, which in turn govern its physical properties and chemical reactivity. nih.gov

MD simulations of this compound would typically be initiated by defining a starting geometry, which is then placed in a simulated environment, such as a box of water molecules to mimic aqueous solution. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. The simulation then proceeds by integrating Newton's equations of motion, allowing the molecule to move and explore different conformations.

To thoroughly explore the conformational space, various sampling methods can be employed. nih.gov Techniques such as stochastic searching or low-mode dynamics are often used to overcome energy barriers and ensure a comprehensive sampling of the potential energy surface. nih.gov These methods help in identifying all stable and metastable conformers of the molecule. The performance of these computational protocols is assessed by their ability to reproduce known bioactive structures (if any), the diversity of the generated conformational ensembles, and the identification of the global energy minimum. nih.gov

The analysis of the simulation trajectories can reveal key structural features, such as the puckering of the cyclopentane (B165970) ring and the orientation of the carboxylic acid group relative to the exocyclic methylene (B1212753) group. The relative populations of different conformers can be estimated from their free energies, which are calculated from the simulation data.

Below is a hypothetical representation of data that could be obtained from a conformational analysis of this compound, illustrating the relative energies of different ring puckering conformations.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-C6) (°) | Ring Pucker |

|---|---|---|---|

| 1 | 0.00 | 15.2 | Envelope |

| 2 | 1.25 | -25.8 | Twist |

| 3 | 0.80 | 5.5 | Envelope |

| 4 | 2.10 | -40.1 | Twist |

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry is instrumental in the rational design of novel derivatives of this compound. By modifying the parent structure in silico, it is possible to predict the properties of a vast number of potential derivatives without the need for their synthesis and experimental characterization. This approach significantly accelerates the discovery of new molecules with desired chemical or physical properties.

The design process typically involves making specific chemical modifications to the structure of this compound, such as the addition of functional groups to the cyclopentane ring or the modification of the carboxylic acid moiety. For each designed derivative, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to calculate a range of molecular properties. These properties can include electronic features like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the molecule's reactivity, as well as steric and electrostatic properties.

Furthermore, computational methods can be used to predict the course of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and thereby determine the most likely reaction pathways. This is particularly useful for predicting the outcomes of reactions such as polymerizations, cycloadditions, or functional group transformations.

The following table provides a hypothetical example of how computational tools could be used to evaluate the properties of designed derivatives of this compound.

| Derivative | Modification | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Parent Molecule | None | -6.5 | -1.2 | 2.1 |

| Derivative A | -OH at C4 | -6.3 | -1.1 | 2.8 |

| Derivative B | -NH2 at C4 | -5.9 | -1.0 | 3.2 |

| Derivative C | -F at C2 | -6.8 | -1.5 | 3.5 |

Strategic Applications in Advanced Organic Synthesis

Building Blocks for Natural Product Synthesis

The synthesis of natural products is a cornerstone of organic chemistry, driving the development of new reactions and strategies. While five-membered ring systems are common motifs in these complex molecules, the specific role of 3-Methylenecyclopentanecarboxylic acid is not prominently featured in published synthetic routes for the following classes of compounds.

Synthesis of Terpenoid Scaffolds

Terpenoids represent a vast and structurally diverse class of natural products. Their synthesis often involves intricate carbocationic cyclizations and rearrangements. At present, the scientific literature does not provide specific examples of this compound being employed as a key precursor for the construction of common terpenoid backbones.

Construction of Steroidal Frameworks

The rigid tetracyclic core of steroids presents a formidable synthetic challenge. The construction of the characteristic cyclopentanoperhydrophenanthrene ring system typically relies on well-established strategies, such as the Diels-Alder reaction and intramolecular cyclizations. There is currently no available research demonstrating the direct incorporation of this compound into these frameworks.

Intermediates in Complex Limonoid Total Syntheses

Limonoids are highly oxygenated and structurally complex terpenoids. Their total synthesis is a testament to the power of modern organic chemistry. A review of published total syntheses of complex limonoids does not indicate the use of this compound as a significant intermediate.

Precursors for Diverse Carbocyclic Architectures

The cyclopentane (B165970) ring is a ubiquitous feature in a wide array of carbocyclic structures. While the potential for this compound to serve as a precursor for such architectures is theoretically plausible, specific and detailed research on this application is not currently available. The development of synthetic routes that leverage its unique functionality to access diverse carbocyclic systems remains an area for future investigation.

Q & A

Q. What methodological approaches are recommended for analyzing contradictory data in studies involving this compound?

- Methodological Answer : Apply clustered data analysis to account for nested observations (e.g., repeated measurements in kinetic studies). Use mixed-effects models to distinguish between inter-study variability and experimental noise, as outlined in ’s statistical framework .

Q. How can researchers address challenges in the cyclization steps during the synthesis of derivatives?

- Methodological Answer : Optimize catalyst concentration (e.g., BF₃·Et₂O) and reaction temperature to balance cyclization efficiency and side reactions. Substitute dicarboxylic acids with esters (e.g., methyl esters) to improve solubility and reactor compatibility .

Q. What strategies enhance the yield of this compound in multi-step syntheses?

- Methodological Answer : Implement step-wise monitoring (e.g., TLC or HPLC) to isolate intermediates. Purify via recrystallization or column chromatography. Adjust stoichiometry in cyclization steps to favor product formation over dimerization .

Q. How does the steric environment of the cyclopentane ring influence reactivity in nucleophilic reactions?

- Methodological Answer : Conduct computational modeling (e.g., DFT) to map steric hindrance effects. Experimentally compare reaction rates of substituted analogs (e.g., 3-methyl vs. 3-methylene derivatives) under identical conditions. Reference β-amino acid studies in for steric analysis frameworks .

Q. What are the best practices for ensuring stability during experimental procedures?

Q. How can researchers validate the ecological impact of this compound in disposal protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.